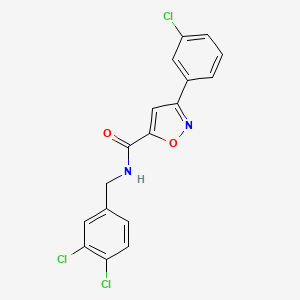![molecular formula C19H18N2O B11049345 3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B11049345.png)
3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one is a synthetic organic compound belonging to the pyrazolone class. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
准备方法
合成路线和反应条件
3-甲基-1-(4-甲基苯基)-4-[(Z)-1-(4-甲基苯基)亚甲基]-1H-吡唑-5-酮的合成通常涉及在碱性条件下,4-甲基苯甲醛与3-甲基-1-(4-甲基苯基)-1H-吡唑-5-酮缩合。该反应通常在乙醇或甲醇等有机溶剂中进行,并使用氢氧化钠或碳酸钾等碱来促进缩合反应。
工业生产方法
这种化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。
化学反应分析
反应类型
3-甲基-1-(4-甲基苯基)-4-[(Z)-1-(4-甲基苯基)亚甲基]-1H-吡唑-5-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化,形成相应的吡唑啉衍生物。
还原: 还原反应可以导致形成还原的吡唑啉化合物。
取代: 化合物中的芳环可以发生亲电取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 亲电取代反应通常涉及卤素或硝化剂等试剂,在酸性条件下进行。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会生成羟基化的吡唑啉衍生物,而还原可能会生成胺衍生物。
科学研究应用
3-甲基-1-(4-甲基苯基)-4-[(Z)-1-(4-甲基苯基)亚甲基]-1H-吡唑-5-酮在科学研究中有几个应用,包括:
医药化学: 该化合物可能具有抗炎、镇痛或抗菌特性,使其成为药物开发的潜在候选药物。
材料科学: 吡唑啉衍生物用于合成染料和颜料。
生物学研究: 该化合物可以用作探针来研究各种生物过程和相互作用。
作用机制
3-甲基-1-(4-甲基苯基)-4-[(Z)-1-(4-甲基苯基)亚甲基]-1H-吡唑-5-酮的作用机制取决于其特定的生物活性。例如,如果它表现出抗炎特性,它可能会抑制促炎细胞因子或环氧合酶等酶的产生。所涉及的分子靶标和途径将根据该化合物的具体作用而有所不同。
相似化合物的比较
类似化合物
4-甲基-1-苯基-3-吡唑啉: 以其镇痛和抗炎特性而闻名。
1-苯基-3-甲基-5-吡唑啉: 用于合成染料和颜料。
4-甲基-1-(4-甲基苯基)-3-吡唑啉: 表现出类似的生物活性和化学性质。
独特性
3-甲基-1-(4-甲基苯基)-4-[(Z)-1-(4-甲基苯基)亚甲基]-1H-吡唑-5-酮由于其特定的结构特征而具有独特性,与其他吡唑啉衍生物相比,它可能赋予不同的生物活性和化学反应性。
属性
分子式 |
C19H18N2O |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
(4Z)-5-methyl-2-(4-methylphenyl)-4-[(4-methylphenyl)methylidene]pyrazol-3-one |
InChI |
InChI=1S/C19H18N2O/c1-13-4-8-16(9-5-13)12-18-15(3)20-21(19(18)22)17-10-6-14(2)7-11-17/h4-12H,1-3H3/b18-12- |
InChI 键 |
PMOGVLJJRLLTLS-PDGQHHTCSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)C)C |
规范 SMILES |
CC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11049271.png)

![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylpropanamide](/img/structure/B11049275.png)
![5-(1,3-benzodioxol-5-yl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11049278.png)

![4-(Methoxymethyl)-6-methyl-2-(4-methyl-1,2,3-thiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11049291.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049299.png)
![2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11049300.png)
![9-chloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11049320.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11049322.png)
![4-amino-8-(3,4-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11049330.png)
![1-(4-chlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11049342.png)

![4-Amino-6-[(2-hydroxyethyl)amino]-1-(4-methylphenyl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile](/img/structure/B11049353.png)
